

Potential applications of 4-Benzyloxyanisole in medicinal chemistry

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Compound of Interest

Compound Name: 4-Benzyloxyanisole

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4-Benzyloxyanisole: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyanisole, a simple ether, has emerged as a privileged scaffold in the field of medicinal chemistry. Its unique structural features, combining a benzyl group and a methoxy-substituted phenyl ring, provide a versatile platform for the design and synthesis of a diverse array of biologically active molecules. This technical guide delves into the potential applications of **4-benzyloxyanisole** in drug discovery, offering a comprehensive overview of its synthesis, derivatization, and the pharmacological activities of its analogues. The content herein is intended to serve as a valuable resource for researchers actively engaged in the pursuit of novel therapeutic agents.

Physicochemical Properties of 4-Benzyloxyanisole

A foundational understanding of the physicochemical properties of **4-benzyloxyanisole** is crucial for its effective utilization in synthetic and medicinal chemistry.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₄ O ₂	[1]
Molecular Weight	214.26 g/mol	[1]
CAS Number	6630-18-8	[1]
Appearance	White crystalline solid	
Melting Point	71-74 °C	
Boiling Point	334.3 °C at 760 mmHg	
LogP	3.8	[1]
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.	

Synthesis and Characterization

The most common and efficient method for the synthesis of **4-benzyloxyanisole** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of 4-Benzyloxyanisole

Materials:

- 4-Methoxyphenol
- Benzyl bromide
- Potassium carbonate (K₂CO₃)
- Acetone (anhydrous)

- Dichloromethane (DCM)
- Hexane
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
- **Addition of Benzyl Bromide:** While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.
- **Extraction:** Concentrate the filtrate under reduced pressure to obtain the crude product. Dissolve the residue in dichloromethane and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **4-benzyloxyanisole**.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure **4-benzyloxyanisole** as a white crystalline solid.^[2]

Characterization:

The structure and purity of the synthesized **4-benzyloxyanisole** can be confirmed by standard analytical techniques:

- ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aromatic protons of both the benzyl and methoxyphenyl rings, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons.[\[1\]](#)
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display the expected signals for all the carbon atoms in the molecule.[\[1\]](#)
- Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of **4-benzyloxyanisole**.[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages and the aromatic C-H bonds.[\[1\]](#)

Applications in Medicinal Chemistry

The **4-benzyloxyanisole** scaffold has been extensively utilized as a building block for the synthesis of a wide range of therapeutic agents. The following sections highlight its application in targeting various key proteins and pathways implicated in disease.

Anticancer Activity

Derivatives of **4-benzyloxyanisole** have demonstrated significant potential as anticancer agents by targeting various components of cancer cell signaling pathways.

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[\[3\]](#)[\[4\]](#) N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives, which incorporate the **4-benzyloxyanisole** motif, have been identified as potent inhibitors of MEK1.

Quantitative Data: MEK1 Inhibition

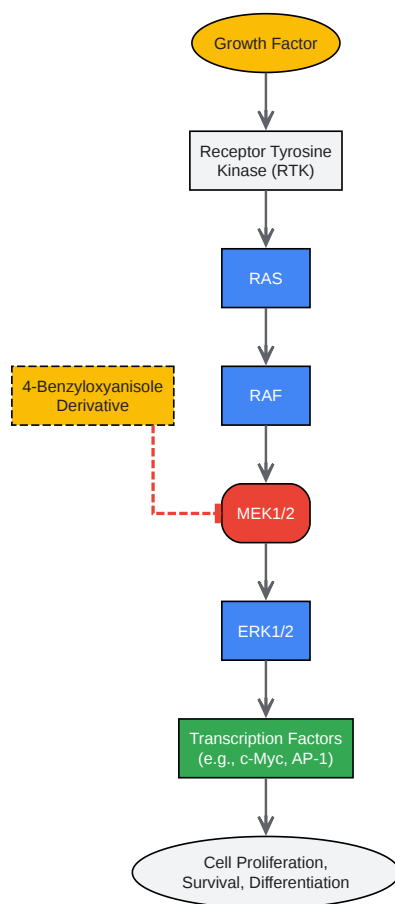
Compound	Target	IC ₅₀ (nM)	Cell Line	GI ₅₀ (μM)
7b	MEK1	91	A549	0.26

Experimental Protocol: In Vitro MEK1 Kinase Assay

This assay quantifies the activity of MEK1 by measuring the phosphorylation of its substrate, ERK2.^{[5][6]}

- **Reaction Setup:** In a 384-well plate, combine the test compound (at various concentrations), recombinant human MEK1 enzyme, and inactive ERK2 substrate in a kinase reaction buffer.
- **Initiation:** Start the kinase reaction by the addition of ATP.
- **Incubation:** Incubate the plate at room temperature for 1 hour.
- **Detection:** Terminate the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. The luminescent signal is proportional to MEK1 activity.
- **Data Analysis:** Plot the luminescence against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway: MEK/ERK Cascade



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Caption: Simplified MEK/ERK signaling pathway and the point of inhibition by **4-benzyloxyanisole** derivatives.

Lysine-specific demethylase 1 (LSD1) is an epigenetic modulator that is overexpressed in various cancers. 4-(4-Benzyloxy)phenoxypiperidines have been synthesized and identified as reversible inhibitors of LSD1.

Quantitative Data: LSD1 Inhibition

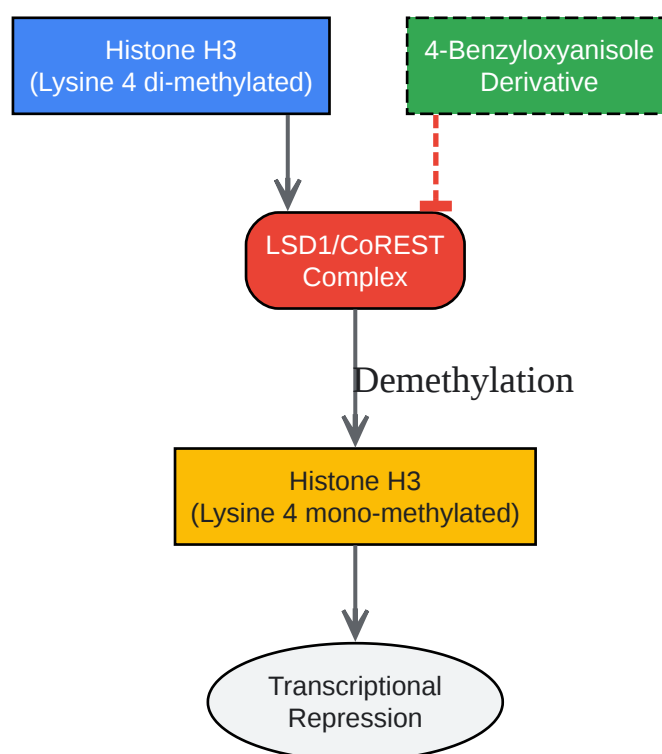
Compound	Target	IC ₅₀ (μM)
10d	LSD1	4

Experimental Protocol: In Vitro LSD1 Demethylase Assay

This assay measures the demethylase activity of LSD1 on a histone substrate.[7][8][9]

- **Substrate Coating:** A di-methylated histone H3-K4 LSD1 substrate is coated onto the wells of a microplate.
- **Enzyme Reaction:** Add active LSD1 enzyme and the test inhibitor to the wells. The enzyme will remove methyl groups from the substrate.
- **Detection:** The demethylated product is recognized by a specific antibody. The amount of product, which is proportional to enzyme activity, is measured fluorometrically.
- **Data Analysis:** The fluorescent intensity is inversely proportional to the inhibitory activity of the compound. Calculate the IC₅₀ value from a dose-response curve.

Signaling Pathway: LSD1 in Transcriptional Repression



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Caption: Role of LSD1 in gene repression and its inhibition by **4-benzyloxyanisole** derivatives.

The androgen receptor (AR) is a key driver of prostate cancer growth and progression.^{[10][11][12]} N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives have been developed as novel AR antagonists that target the activation function 2 (AF2) domain.^{[13][14][15]}

Quantitative Data: Androgen Receptor Antagonism

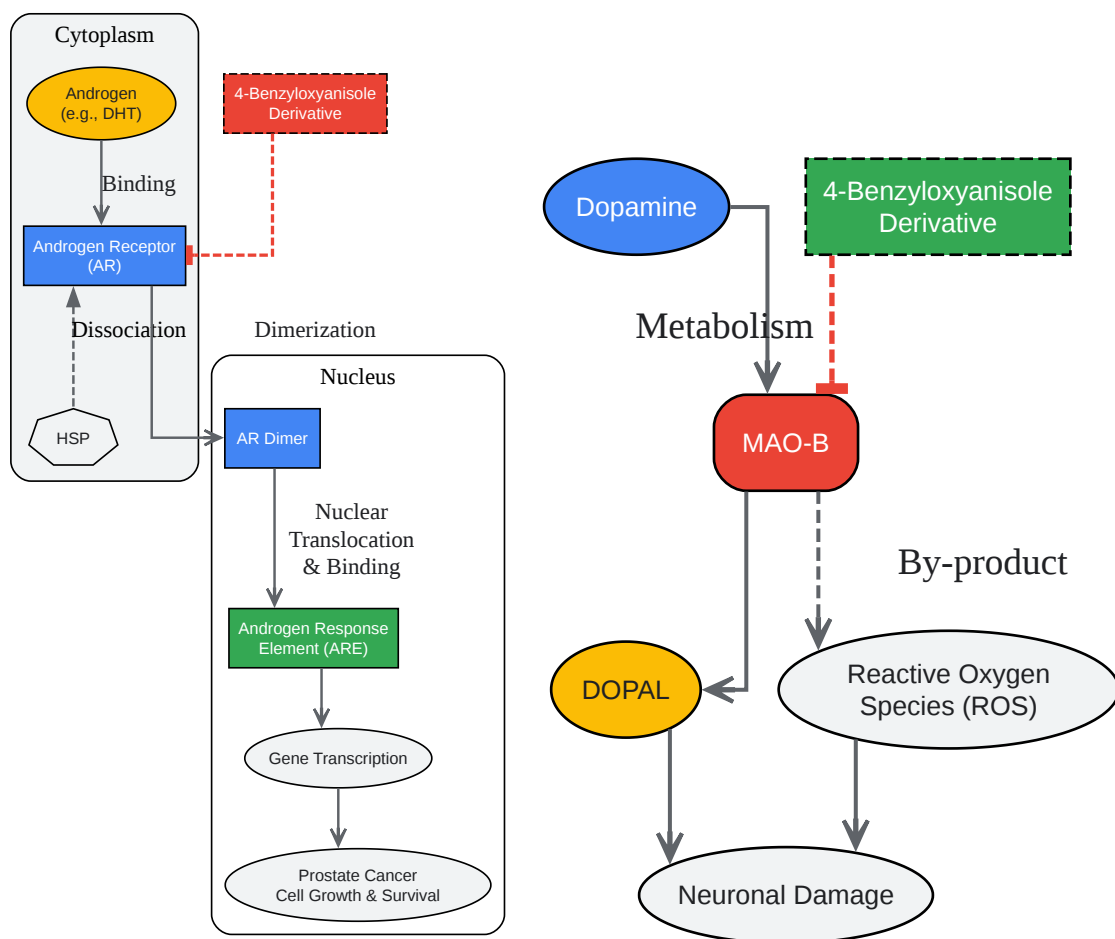
Compound	Target	IC ₅₀ (μM)
T1-12	Androgen Receptor	0.47

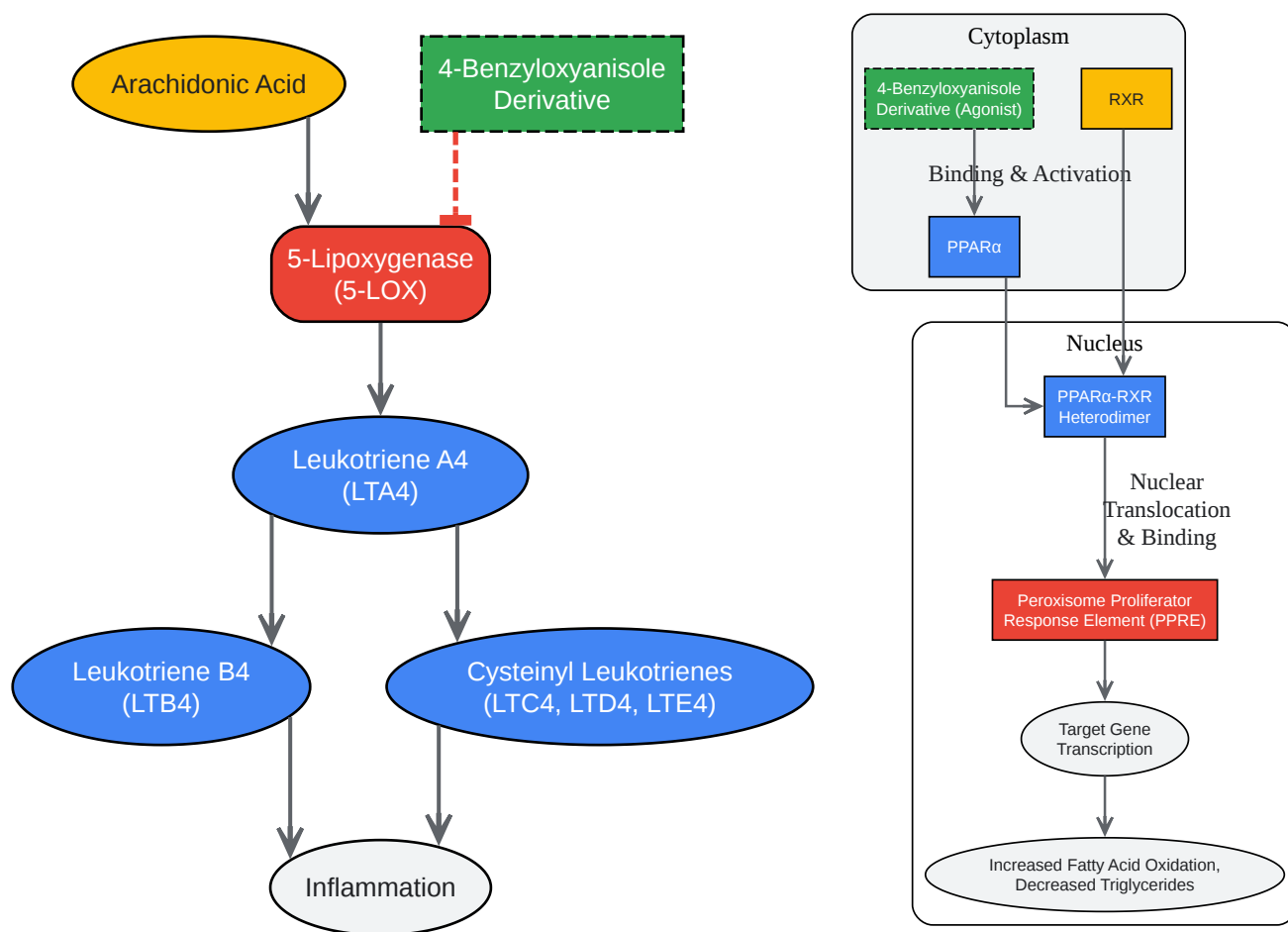
Experimental Protocol: Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AR.^{[4][12][16]}

- Preparation: Prepare rat prostate cytosol as a source of the AR.
- Competition: Incubate the cytosol with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound.
- Separation: Separate the bound and unbound radioligand using a method like hydroxyapatite precipitation.
- Detection: Measure the radioactivity of the bound fraction using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

Signaling Pathway: Androgen Receptor Signaling in Prostate Cancer





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